3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione
Overview
Description
“3-(4-Aminopiperidin-1-yl)propanamide dihydrochloride” and “3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride” are compounds that have structures similar to the one you’re interested in . They are typically in powder form and are used in scientific research .
Synthesis Analysis
While specific synthesis methods for “3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione” are not available, there are studies on the synthesis of related piperidine derivatives . These methods often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Scientific Research Applications
Versatile Organic Substrates
3-Ylidenepiperazine-2,5-diones, which are related to 3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione, are cyclic dipeptides with potential in synthesizing natural products and analogues. They exhibit enamine and Michael reactivity, useful in stereoselective addition reactions. These reactions produce adducts that can be transformed into natural products or serve as precursors for α-amino or α-keto acid derivatives after ring cleavage (Liebscher & Jin, 1999).
Synthesis of Aminoglutethimide Analogues
Research on aminoglutethimide, which shares structural similarities with this compound, includes the synthesis of analogues with relocated amino functionalities. These analogues have been studied for their aromatase-inhibitory activity, contributing to the understanding of enzyme inhibition in cancer treatments (Moniz & Hammond, 1997).
Inhibitory Activity Studies
Further investigations into aminoglutethimide analogues have focused on their efficacy as inhibitors of cholesterol side-chain cleavage enzyme systems (desmolase) and the estrogen-forming system (aromatase). This research aids in developing compounds for cancer therapy by understanding the structural features influencing their inhibitory activity (Foster et al., 1985).
Hypoglycemic Activity in Thiazolidine-2,4-diones
Studies on thiazolidine-2,4-diones, structurally related to this compound, involve designing and synthesizing imidazopyridine thiazolidine-2,4-diones. These compounds are evaluated for their hypoglycemic activity, crucial for diabetes treatment research (Oguchi et al., 2000).
Synthesis Towards Natural Bioactive Compounds
Research into 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, an intermediate in synthesizing natural bioactive compounds like zopfiellamide A, offers insights into the synthesis and reduction mechanisms of similar compounds (Jumali et al., 2017).
Preparation of Aminopyrrolidine and Aminopiperidine
The rapid preparation of 1-Benzyl 3-aminopyrrolidine and 1-benzyl 3-aminopiperidine, structurally related to the compound , illustrates efficient synthesis methods in aqueous conditions. This research is significant for developing scalable and environmentally friendly synthesis processes (Jean et al., 2001).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include this compound, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Compounds with a piperidine moiety, which this compound possesses, show a wide variety of biological activities . For instance, Ibrutinib, a drug containing a similar structure, works by covalent irreversible binding of Cystein residue 481 in the kinase domain of Bruton’s tyrosine kinase (BTK) .
Biochemical Pathways
Piperidine-based compounds have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been reported to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-13-6-8-18(9-7-13)14-10-15(20)19(16(14)21)11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPPRPRVMCERNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2CC(=O)N(C2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167740 | |
Record name | 2,5-Pyrrolidinedione, 3-(4-amino-1-piperidinyl)-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-62-1 | |
Record name | 2,5-Pyrrolidinedione, 3-(4-amino-1-piperidinyl)-1-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258639-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyrrolidinedione, 3-(4-amino-1-piperidinyl)-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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